molecular formula C11H9FN2OS B8523309 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine

Cat. No.: B8523309
M. Wt: 236.27 g/mol
InChI Key: XOSZDFFWFSUHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenylsulfanyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 4-Fluorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorothiophenol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylsulfonyl-phenyl)-6-methoxy-pyridazine: Similar structure but with a methylsulfonyl group instead of a fluorophenylsulfanyl group.

    3-(4-Chlorophenylsulfanyl)-6-methoxy-pyridazine: Similar structure but with a chlorophenylsulfanyl group instead of a fluorophenylsulfanyl group.

Uniqueness

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is unique due to the presence of the fluorophenylsulfanyl group, which can impart distinct electronic properties and influence the compound’s reactivity and binding affinity. The methoxy group also contributes to the compound’s overall properties, making it a versatile scaffold for various applications.

Properties

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanyl-6-methoxypyridazine

InChI

InChI=1S/C11H9FN2OS/c1-15-10-6-7-11(14-13-10)16-9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

XOSZDFFWFSUHFO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)SC2=CC=C(C=C2)F

Origin of Product

United States

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